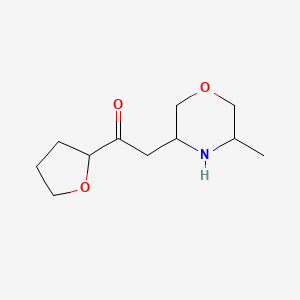
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one is a synthetic organic compound Its structure includes a morpholine ring substituted with a methyl group and an oxolane ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one typically involves the following steps:
Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring is synthesized and methylated at the 5-position.
Attachment of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions may yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one may have several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: May be investigated for its pharmacological properties or as a lead compound in drug discovery.
Industry: Could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-amine: Contains an amine group instead of a ketone.
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-thiol: Features a thiol group in place of the ketone.
Uniqueness
2-(5-Methylmorpholin-3-yl)-1-(oxolan-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(5-methylmorpholin-3-yl)-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C11H19NO3/c1-8-6-14-7-9(12-8)5-10(13)11-3-2-4-15-11/h8-9,11-12H,2-7H2,1H3 |
InChI Key |
XKEFKJKEZLEENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)CC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



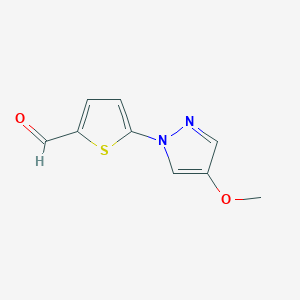
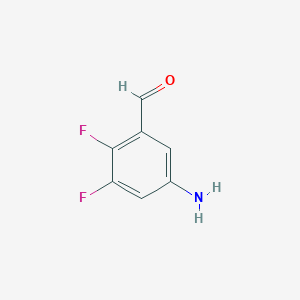
![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)
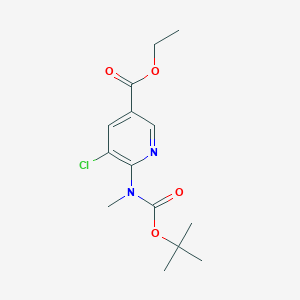
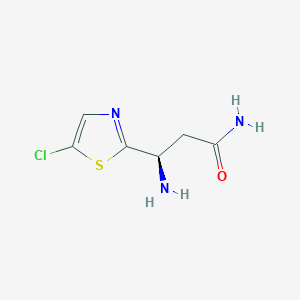
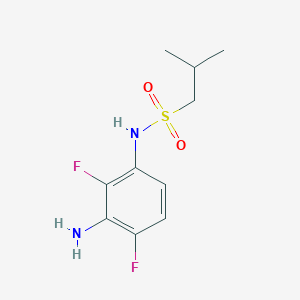
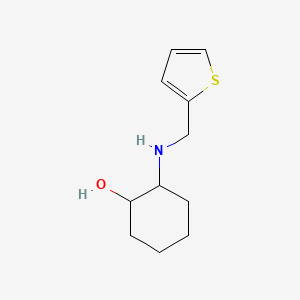
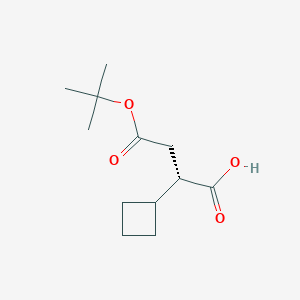
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
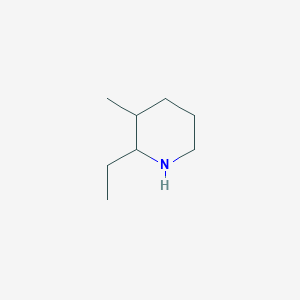
![(6-Methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrol-5-yl)(phenyl)methanol](/img/structure/B13089024.png)

![4-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13089030.png)
